molecular formula C18H28N4O4S B2880329 N1-(3,4-dimethylphenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide CAS No. 2034376-24-2

N1-(3,4-dimethylphenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2880329
CAS RN: 2034376-24-2
M. Wt: 396.51
InChI Key: OINYUDMMORCSIK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains an oxalamide group (a type of amide), a dimethylphenyl group (a type of aromatic hydrocarbon), and a piperidine ring (a type of heterocyclic amine). These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely involves several rings and functional groups. These include a piperidine ring, an oxalamide group, and a dimethylphenyl group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Generally, amides (like oxalamide) can undergo hydrolysis, and aromatic compounds (like dimethylphenyl) can undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure. These properties could be determined through experimental studies .

Scientific Research Applications

Copper-Catalyzed Coupling Reactions

A study described the use of a similar compound, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), as an effective ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This process facilitates the synthesis of internal alkynes, demonstrating a significant application in organic synthesis and potentially in pharmaceuticals and material science (Chen et al., 2023).

Molecular Interaction Studies

Another study explored the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, indicating the potential of similar compounds in understanding receptor-ligand interactions, which could be beneficial in designing receptor-targeted therapies (Shim et al., 2002).

Hydrogen-Bonded Supramolecular Networks

Research on N,N'-bis(4-pyridylmethyl)oxalamide highlighted the formation of hydrogen-bonded supramolecular networks. This study shows the chemical's role in the development of materials with specific molecular architectures, which can have various applications in nanotechnology and materials science (Lee, 2010).

Synthesis of Substituted Piperidines

A synthesis approach for substituted piperidines from N,N-Bis[(benzotriazol-1-yl)methyl]amines was discussed, indicating applications in synthesizing piperidine derivatives, which are valuable in medicinal chemistry and drug development (Katritzky et al., 1999).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecules in the body. Without specific studies or data, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and biological activity. It’s important to handle all chemicals with appropriate safety precautions. Without specific toxicity data or safety studies on this compound, it’s difficult to provide detailed safety information .

Future Directions

Future research on this compound could involve synthesizing the compound, determining its physical and chemical properties, studying its reactivity, investigating its biological activity, and assessing its safety and potential uses .

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4S/c1-13-5-6-16(11-14(13)2)20-18(24)17(23)19-12-15-7-9-22(10-8-15)27(25,26)21(3)4/h5-6,11,15H,7-10,12H2,1-4H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINYUDMMORCSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-dimethylphenyl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide

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